3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
Description
The compound 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one features a hybrid structure combining a chalcone-like α,β-unsaturated ketone fragment with a 4,6-dimethylpyridin-2(1H)-one core. The (2E)-configured enone moiety bridges the 4-fluorophenyl group (ring B) and the pyridinone ring (ring A).
Key structural features:
- Chalcone-like fragment: The α,β-unsaturated ketone with a 4-fluorophenyl substituent at the β-position and a methyl group at the α-position.
- Pyridinone core: The 4,6-dimethylpyridin-2(1H)-one scaffold, which enhances stability and modulates electronic properties.
- Substituent effects: Fluorine at the para position of ring B and methyl groups on the pyridinone core influence steric, electronic, and pharmacokinetic properties.
Properties
IUPAC Name |
3-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H,19,21)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNZMXLOGYSFS-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multiple steps, including the formation of the fluorophenyl group and the subsequent attachment to the pyridinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) are well-studied for their anticancer and anti-inflammatory activities. The target compound’s chalcone-like fragment can be compared to derivatives in and :
Table 1: Comparison with Chalcone Derivatives
Key Findings :
- Electronegative substituents (e.g., F, Br) at para positions of rings A/B correlate with lower IC50 values .
- Methoxy (OMe) or methyl groups reduce potency, suggesting the target compound’s methyl group may limit activity compared to fluorinated chalcones like 2j.
- Dihedral angles between aromatic rings in chalcones (7.14°–56.26°) influence planarity and binding; the target compound’s pyridinone core may enforce rigidity, enhancing target interactions .
Pyridinone Derivatives
The 4,6-dimethylpyridin-2(1H)-one core is shared with tubulin inhibitors and epigenetic modulators (–17):
Table 2: Comparison with Pyridinone Derivatives
Key Findings :
- Substituents on the pyridinone core dictate target specificity. Purine or pyrazole moieties (e.g., SKLB0533, MC3629) confer tubulin or EZH2 inhibition, respectively .
- The target compound’s chalcone fragment may redirect activity toward kinase or epigenetic targets, differing from known pyridinone derivatives.
Fluorophenyl-Substituted Analogues
Fluorine’s electronegativity and metabolic stability are critical in drug design. , and 18 highlight fluorophenyl derivatives:
Table 3: Fluorophenyl Derivatives and Dihedral Angles
Key Findings :
- Smaller dihedral angles (e.g., 7.14°) correlate with enhanced planarity and π-π stacking. The pyridinone core in the target compound may enforce planarity, improving binding.
- Fluorine’s meta/para positioning affects activity; para-F (as in the target compound) is optimal for electronic effects .
Biological Activity
The compound 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
- Molecular Formula : C17H16FNO2
- Molecular Weight : 285.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or bind to receptors that play critical roles in cellular pathways. The precise mechanisms remain under investigation, but initial studies suggest potential action as an enzyme inhibitor or receptor antagonist.
Biological Activity Overview
Research indicates that 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, particularly against HIV strains. For instance, a related compound showed significant inhibition of HIV replication with an EC50 value of 0.35 µM .
- Cytotoxic Effects : The compound has also been evaluated for cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values indicating moderate cytotoxic effects on human cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | EC50 = 0.35 µM against HIV | |
| Cytotoxicity | IC50 values ranging from 1.0 to 11 µM | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study: Antiviral Activity
In a study examining the antiviral properties of similar compounds, it was found that modifications in the pyridine ring significantly impacted antiviral potency. Compounds structurally related to 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one demonstrated varying degrees of activity against HIV, suggesting that structural features are crucial for enhancing efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
